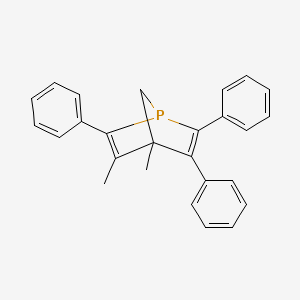
1,4-Dihydro-3,4-dimethyl-2,5,6-triphenyl-1,4-methanophosphorin
Cat. No. B8482980
M. Wt: 366.4 g/mol
InChI Key: WGPIGUMOWKLZKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05312951
Procedure details


The starting compound 3,4-dimethyl-2,5,6-triphenyl-1-phosphanorbornadiene required for the preparation of NORBOS can be obtained according to the prior art in good yield in a two-stage synthesis. In the first process step, phenyldichlorophosphine or phenyldibromophosphine, or a mixture thereof, is reacted with dimethylbutadiene to give the 1-halo-2,5-dihydrophospholium salt, which is dehydrohalogenated by 2-methylpyridine to give 3,4-dimethyl-1-phenylphosphole. The reaction of the phosphole with diphenylacetylene in the second process step produce 3,4-dimethyl-2,5,6-triphenyl-1-phosphanorbornadiene.


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:6]([CH3:7])=[CH:5][P:4](C2C=CC=CC=2)[CH:3]=1.[C:14]1([C:20]#[C:21][C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>>[CH3:7][C:6]1[C:2]2([CH3:1])[CH2:3][P:4]([C:21]([C:22]3[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=3)=[C:20]2[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:5]=1[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CP(C=C1C)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C#CC1=CC=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(P2C(=C(C1(C2)C)C2=CC=CC=C2)C2=CC=CC=C2)C2=CC=CC=C2
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
